REACTION_CXSMILES
|
[F:1][C:2]([F:15])([F:14])[C:3]1[CH:13]=[CH:12][C:6]([CH:7]=[CH:8][C:9](O)=[O:10])=[CH:5][CH:4]=1.C1(C)C=CC=CC=1.S(Cl)(Cl)=O.[NH3:27]>CN(C)C=O>[F:1][C:2]([F:15])([F:14])[C:3]1[CH:13]=[CH:12][C:6]([CH:7]=[CH:8][C:9]([NH2:27])=[O:10])=[CH:5][CH:4]=1
|
Name
|
|
Quantity
|
64.85 g
|
Type
|
reactant
|
Smiles
|
FC(C1=CC=C(C=CC(=O)O)C=C1)(F)F
|
Name
|
|
Quantity
|
325 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
2.2 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
26.3 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
325 mL
|
Type
|
reactant
|
Smiles
|
N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
45 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The obtained reaction mixture
|
Type
|
CUSTOM
|
Details
|
at 5-20° C
|
Type
|
FILTRATION
|
Details
|
The crystals were filtered
|
Type
|
WASH
|
Details
|
washed with water and isopropyl ether
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(C1=CC=C(C=CC(=O)N)C=C1)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 60.76 g | |
YIELD: PERCENTYIELD | 94% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |